Xanthinol niacinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cognitive Function:

Some studies suggest Xanthinol niacinate might improve memory and cognitive function in older adults. A double-blind study observed improvements in sensory register, short-term, and long-term memory compared to placebo, particularly in elderly participants []. The study suggests that the individual components might have different mechanisms: niacin improving neuronal transmission and xanthinol enhancing cellular metabolism and brain oxygen supply [].

Blood Flow and Circulation:

Xanthinol niacinate acts as a vasodilator, meaning it widens blood vessels. This characteristic has led researchers to investigate its potential benefits for blood flow and circulation. Some studies suggest it might improve blood flow to the brain and periphery [].

Other Potential Applications:

Limited research suggests Xanthinol niacinate might have other potential applications, including:

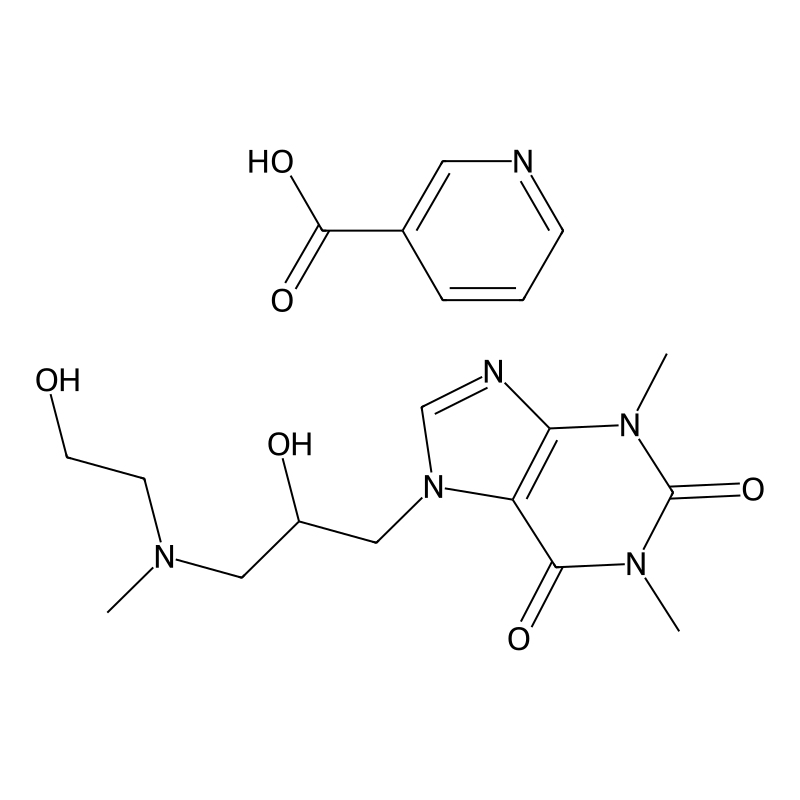

Xanthinol niacinate, also known as xanthinol nicotinate, is a water-soluble derivative of niacin (nicotinic acid) and is classified as a vasodilatory agent. It is primarily recognized for its ability to enhance blood flow and improve glucose metabolism within cells. The compound is characterized by the molecular formula and has a molecular weight of approximately 434.4463 g/mol . Xanthinol niacinate was initially approved for medical use in Canada in 1998, although its market status has since been canceled .

- The proposed mechanism of action for xanthinol niacinate involves its vasodilatory effect. It might relax smooth muscle cells in blood vessel walls, leading to increased blood flow, particularly in the periphery.

- Additional mechanisms, including potential effects on blood viscosity and metabolism, are being explored but require further research [].

- Studies have reported side effects like flushing, nausea, and stomach discomfort associated with xanthinol niacinate use.

- Limited data exists on its long-term safety or potential interactions with other medications.

- Due to these reasons, its use is generally not recommended unless prescribed by a healthcare professional and closely monitored [].

Upon administration, xanthinol niacinate undergoes hydrolysis to yield nicotinic acid and xanthinol ions. The positively charged xanthinol ion facilitates the transport of nicotinic acid across cell membranes, which otherwise would not diffuse freely. The mechanism of action involves influencing cellular metabolism through the nucleotides NAD (Nicotinamide adenine dinucleotide) and NADP (Nicotinamide adenine dinucleotide phosphate), essential coenzymes in metabolic pathways such as glycolysis and the citric acid cycle .

Xanthinol niacinate exhibits several biological activities:

- Vasodilation: It improves blood circulation by dilating peripheral blood vessels.

- Increased Glucose Metabolism: The compound enhances glucose utilization in cells, contributing to elevated energy levels.

- Cognitive Enhancement: Clinical studies have indicated that xanthinol niacinate may improve cognitive functions, including memory and concentration, particularly in patients with cerebral circulatory disorders or dementia .

The synthesis of xanthinol niacinate can be achieved through various methods:

- Chemoenzymatic Synthesis: This method employs enzymes to facilitate the reaction between theophylline and other intermediates, resulting in the formation of xanthinol niacinate .

- Chemical Synthesis: Traditional chemical synthesis routes involve multiple steps including esterification reactions and purification processes to obtain the final product .

Xanthinol niacinate is utilized in various medical contexts:

- Peripheral Vascular Disorders: It is indicated for conditions such as peripheral vascular sclerosis and endarteritis obliterans.

- Cerebral Circulatory Disorders: The compound is used to enhance blood flow to the brain, aiding conditions like dementia and short-term memory disorders.

- Anti-Aging Memory Support: It has been marketed for its potential benefits in cognitive enhancement related to aging .

Research has shown that xanthinol niacinate interacts with several biological pathways:

- It acts on coenzymes involved in energy metabolism, enhancing ATP production within cells.

- Clinical trials have demonstrated its efficacy in improving sensory register and short-term memory compared to nicotinic acid alone .

- Side effects may include flushing, nausea, and gastrointestinal discomfort due to its vasodilatory effects .

Xanthinol niacinate shares similarities with several other compounds known for their vasodilatory or metabolic properties. Here are some notable comparisons:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Nicotinic Acid | Vitamin B3 derivative | Lipid management, cholesterol control | Naturally occurring vitamin |

| Pentoxifylline | Methylxanthine | Peripheral vascular disease | Improves blood flow by reducing viscosity |

| Theophylline | Xanthine derivative | Asthma treatment | Bronchodilator with anti-inflammatory properties |

| Diprophylline | Xanthine derivative | Respiratory disorders | Similar vasodilatory effects |

Xanthinol niacinate's unique feature lies in its dual action as both a vasodilator and a cognitive enhancer, setting it apart from other compounds primarily focused on either vascular or respiratory applications .

Molecular Composition and Identity

Chemical Formula (C19H26N6O6) and Molecular Weight (434.45)

Xanthinol niacinate is characterized by the molecular formula C₁₉H₂₆N₆O₆ with a precise molecular weight of 434.45 grams per mole [1] [2] [3]. The compound represents a 1:1 complex between xanthinol and nicotinic acid (niacin), where the elemental composition consists of 52.53% carbon, 6.03% hydrogen, 19.34% nitrogen, and 22.10% oxygen [3] [4]. This molecular composition reflects the integration of both the xanthinol base (C₁₃H₂₁N₅O₄) and the nicotinic acid component (C₆H₅NO₂) in equal stoichiometric proportions [5] [4].

The compound is officially registered under CAS number 437-74-1 and carries the UNII identifier 8G60H12X2D [1] [2] [3]. The molecular structure is characterized by the InChI key GEPMAHVDJHFBJI-UHFFFAOYSA-N, which provides a unique digital fingerprint for the compound [3] [5].

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₂₆N₆O₆ |

| Molecular Weight | 434.45 g/mol |

| CAS Number | 437-74-1 |

| UNII | 8G60H12X2D |

| Percent Composition - Carbon | 52.53% |

| Percent Composition - Hydrogen | 6.03% |

| Percent Composition - Nitrogen | 19.34% |

| Percent Composition - Oxygen | 22.10% |

Structural Characterization of the 1:1 Complex

Xanthinol niacinate exists as a 1:1 complex formed between xanthinol (7-[2-hydroxy-3-[(2-hydroxyethyl)(methyl)amino]propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione) and nicotinic acid (pyridine-3-carboxylic acid) [4] [6]. The structural characterization reveals that the compound functions as a salt complex where the positively charged xanthinol ion forms an ionic association with the negatively charged nicotinate ion [7] [8].

The xanthinol component, derived from theophylline, contains a purine ring system substituted with a hydroxypropylmethylaminoethanol side chain [9] [6]. The nicotinic acid component contributes the pyridinecarboxylic acid moiety that forms the anionic portion of the complex [4] [8]. The structural formula demonstrates the compound as 3-pyridinecarboxylic acid compound with 3,7-dihydro-7-[2-hydroxy-3-[(2-hydroxyethyl)methylamino]propyl]-1,3-dimethyl-1H-purine-2,6-dione in a 1:1 ratio [4].

| Component | Details |

|---|---|

| Xanthinol (Base compound) | C₁₃H₂₁N₅O₄, MW: 311.34 g/mol |

| Nicotinic acid (Niacin) | C₆H₅NO₂, MW: 123.11 g/mol |

| Complex stoichiometry | 1:1 complex formation |

| Parent compound CID | 9913 (Xanthinol) |

| InChI Key | GEPMAHVDJHFBJI-UHFFFAOYSA-N |

Stereochemical Considerations and Isomeric Forms

The stereochemical aspects of xanthinol niacinate involve considerations of the xanthinol component, which contains a stereocenter within its hydroxypropyl side chain [7] [10]. The compound exhibits racemic stereochemistry, as indicated by the optical activity designation (±) and the presence of one defined stereocenter [10]. The stereochemical configuration is characterized by the absence of E/Z centers but includes rotatable bonds that contribute to conformational flexibility [11] [12].

During metabolism, xanthinol undergoes transformation to form two stereoisomeric metabolites corresponding to 2-coffeinyl-N-methyl-6-hydroxy-morpholines [7]. These metabolites represent semiacetal forms of a terminal aldehyde derived from xanthinol, demonstrating the stereochemical complexity inherent in the compound's biological processing [7]. The stereoisomeric forms of these metabolites account for approximately 7-8% of the eliminated xanthinol in urinary excretion [7].

The molecular structure permits conformational isomerism due to the presence of seven rotatable bonds, allowing for various three-dimensional arrangements while maintaining the same connectivity [11] [12]. This conformational flexibility is particularly important for understanding the compound's interaction with biological systems and its spectroscopic behavior.

Physical Properties

Crystalline Characteristics and Melting Point (180°C)

Xanthinol niacinate exhibits distinctive crystalline properties characterized by its formation of shiny, thin, small sheets when crystallized from appropriate solvents [13]. The compound appears as a white to pale yellow crystalline powder with a well-defined melting point range of 180-184°C, with the pure nicotinic acid salt specifically melting at 180°C [4] [14] [13] [15]. The crystalline structure demonstrates good thermal stability up to its melting point, making it suitable for various pharmaceutical applications.

The crystallization process involves the separation of the compound from hot alcoholic solutions mixed with nicotinic acid, resulting in the characteristic sheet-like crystal morphology [13]. The purity of the crystalline material can be assessed through melting point determination, with deviations from the standard range indicating potential impurities or polymorphic variations [15].

| Property | Value |

|---|---|

| Melting Point | 180-184°C |

| Appearance | White to pale yellow crystalline powder |

| Crystal Form | Shiny, thin, small sheets |

| Solubility in Water | 250 mg/mL (575.44 mM) |

| Boiling Point | 589.3°C at 760 mmHg |

| Flash Point | 310.2°C |

Solubility Profile and Solution Behavior

The solubility characteristics of xanthinol niacinate demonstrate excellent water solubility, with the compound being freely soluble in water at concentrations up to 250 mg/mL (575.44 mM) [16] [17] [15] [18]. This high aqueous solubility is attributed to the ionic nature of the complex and the presence of multiple hydrophilic functional groups including hydroxyl groups and the ionic nicotinate moiety [15] [18].

The compound exhibits a nearly neutral reaction in aqueous solution, making it suitable for various formulation approaches [13]. For analytical and research applications, the compound can be dissolved in various solvents including ethanol and phosphate-buffered saline (PBS), with PBS solutions achieving concentrations of 50 mg/mL (115.09 mM) with ultrasonication [18]. The solution behavior indicates good stability in aqueous media under appropriate storage conditions.

The high water solubility of xanthinol niacinate represents a significant advantage over the parent xanthinol compound, as the ionic complex formation enhances the dissolution characteristics while maintaining the biological activity of both components [8] [19].

Stability Under Various Environmental Conditions

The environmental stability of xanthinol niacinate is influenced by temperature, humidity, light exposure, and atmospheric conditions [20] [21] [11]. For optimal stability, the compound should be stored at -20°C under an inert atmosphere with protection from light and moisture [17] [20] [11]. Under these conditions, the compound maintains stability for extended periods, with powder formulations remaining stable for up to 12 months and solution preparations stable for 1 month at 0-4°C [17] [11].

Moisture sensitivity is a critical factor, with specifications requiring moisture content not to exceed 1.0% [15]. Environmental precautions include preventing material contact with drains or water courses during handling, and avoiding exposure to high temperatures that could lead to decomposition [20] [21]. The compound demonstrates good thermal stability up to its melting point but may emit irritant fumes during combustion [21].

| Parameter | Specification |

|---|---|

| Storage Temperature | -20°C for long-term storage |

| Storage Atmosphere | Inert atmosphere, dry conditions |

| Shelf Life (Powder) | ≥12 months if stored properly |

| Solution Stability | 0-4°C for 1 month |

| Light Sensitivity | Store in dark conditions |

| Moisture Sensitivity | Maximum 1.0% moisture content |

Spectroscopic Characteristics

UV-Visible Absorption Properties

The ultraviolet-visible (UV-Vis) absorption properties of xanthinol niacinate are influenced by the chromophoric groups present in both the xanthinol and nicotinic acid components [22] [23] [24]. The nicotinic acid component exhibits characteristic absorption in the UV region with a maximum wavelength (λmax) at approximately 262 nm, which is typical for pyridinecarboxylic acid derivatives [23]. This absorption band corresponds to π→π* electronic transitions within the pyridine ring system and the carboxylic acid functionality.

The xanthinol component, being a derivative of theophylline and containing a purine ring system, contributes additional chromophoric properties to the overall UV-Vis spectrum [22]. Xanthine derivatives typically show absorption bands in the UV region due to the conjugated π-electron system of the purine ring structure. The combined spectroscopic profile reflects the electronic properties of both components in the 1:1 complex.

UV-Vis spectroscopy serves as an important analytical tool for the identification and quantification of xanthinol niacinate, with the characteristic absorption patterns providing fingerprint information for quality control and analytical purposes [23] [24]. The absorption characteristics are particularly useful for pharmaceutical analysis and formulation studies.

Infrared Spectral Features

Infrared (IR) spectroscopy provides detailed information about the functional groups present in xanthinol niacinate and can be used for compound identification and structural confirmation [15]. The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule, including hydroxyl (O-H) stretching vibrations, carbonyl (C=O) stretching from the purine ring and carboxylic acid groups, and nitrogen-containing heterocyclic vibrations.

The hydroxyl groups present in the xanthinol side chain would contribute broad O-H stretching bands in the 3200-3600 cm⁻¹ region, while the carbonyl groups from both the purine ring system and the carboxylic acid functionality would appear in the 1600-1750 cm⁻¹ region [15]. The aromatic C-H and aliphatic C-H stretching vibrations would be observed in their respective regions, providing additional structural information.

IR spectroscopy is specifically mentioned as an identification method in analytical specifications for xanthinol niacinate, indicating its importance in quality control procedures [15]. The IR spectrum serves as a fingerprint for compound identification and can detect potential impurities or degradation products.

Nuclear Magnetic Resonance Profile

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information about xanthinol niacinate, offering insights into the molecular connectivity, stereochemistry, and dynamic behavior of the compound [25] [26]. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectroscopy are valuable for structural characterization and identification purposes.

The ¹H NMR spectrum would show characteristic signals for the various proton environments within the molecule, including aromatic protons from the pyridine and purine rings, aliphatic protons from the propyl chain, hydroxyl protons, and N-methyl protons [25] [26]. The integration ratios and coupling patterns provide information about the molecular structure and confirm the 1:1 complex stoichiometry.

Epichlorohydrin and N-Methylethanolamine Reaction Pathway

The conventional synthesis of xanthinol niacinate begins with a fundamental nucleophilic substitution reaction between epichlorohydrin and N-methylethanolamine to form the key intermediate 2-hydroxy-3-(2-hydroxyethyl-methylamino)chloropropane [1] [2]. This reaction represents a critical step in the synthetic pathway, where the epoxide ring of epichlorohydrin undergoes nucleophilic attack by the secondary amine nitrogen of N-methylethanolamine.

The reaction proceeds under carefully controlled conditions utilizing absolute ethanol as the solvent system. The process involves adding epichlorohydrin (29.4 kg) and absolute ethanol (12.8 kg) to a reaction vessel, followed by cooling to 18-25°C before the gradual addition of N-methylethanolamine (25.5 kg) [1]. The temperature maintenance during this step is crucial, as excessive heat can lead to side reactions and reduced selectivity. The reaction mixture is maintained at 18-25°C for 2 hours under constant stirring to ensure complete conversion.

The mechanism involves the nucleophilic attack of the methylamine nitrogen on the less hindered carbon of the epoxide ring, resulting in ring opening and formation of the chlorohydrin intermediate. This intermediate contains both the hydroxy and chloro functional groups necessary for subsequent coupling reactions. The reaction demonstrates high regioselectivity, with the nucleophile preferentially attacking the terminal carbon of the epoxide ring due to steric and electronic factors [1] [2].

| Parameter | Specification |

|---|---|

| Epichlorohydrin | 29.4 kg |

| N-Methylethanolamine | 25.5 kg |

| Solvent | Absolute ethanol (12.8 kg) |

| Temperature | 18-25°C |

| Reaction Time | 2 hours |

| Stirring | Continuous |

Theophylline Incorporation Mechanisms

The incorporation of theophylline into the synthetic pathway represents a nucleophilic substitution reaction where the N7 position of theophylline attacks the chlorohydrin intermediate formed in the previous step [1] [2]. This reaction occurs under basic conditions using sodium hydroxide as the base catalyst, which serves to deprotonate the N7 position of theophylline, enhancing its nucleophilicity.

The process involves dissolving sodium hydroxide (12.1 kg) in absolute ethanol (215 kg) under stirring conditions, followed by warming to approximately 55°C. Theophylline (52.1 kg) is then slowly added to the alkaline solution, and the temperature is gradually increased to reflux conditions. The chlorohydrin intermediate is added dropwise at a controlled rate to maintain reaction temperature and prevent decomposition [1].

The reaction mechanism proceeds through an SN2 pathway, where the nucleophilic nitrogen of theophylline attacks the carbon bearing the chlorine atom in the chlorohydrin intermediate. This results in the displacement of chloride ion and formation of the carbon-nitrogen bond between theophylline and the propanol chain. The reaction is typically complete within 1.5 hours of reflux, as evidenced by the consumption of starting materials and formation of the desired product [1] [2].

The stereochemistry of this reaction is influenced by the configuration of the chlorohydrin intermediate. Since the reaction proceeds through an SN2 mechanism, inversion of configuration occurs at the reaction center, which has implications for the final stereochemical outcome of the product. The reaction conditions favor the formation of the desired regioisomer through kinetic control, minimizing side reactions such as elimination or alternative substitution patterns [1].

| Parameter | Specification |

|---|---|

| Theophylline | 52.1 kg |

| Sodium Hydroxide | 12.1 kg |

| Solvent | Absolute ethanol (215 kg) |

| Temperature | 55°C to reflux |

| Reaction Time | 1.5 hours |

| Mechanism | SN2 nucleophilic substitution |

Nicotinic Acid Conjugation Process

The final step in the conventional synthesis involves the salt formation between the xanthinol intermediate and nicotinic acid to produce xanthinol niacinate. This process represents an acid-base reaction where the basic nitrogen centers of xanthinol form ionic interactions with the carboxylic acid group of nicotinic acid [1] [2]. The reaction is conducted in the same ethanolic medium used for the previous steps, maintaining reaction continuity and minimizing solvent changes.

Following the completion of the theophylline incorporation reaction, the reaction mixture is cooled to room temperature and filtered to remove insoluble impurities. The filtrate is then reheated to reflux conditions, and nicotinic acid (33.8 kg) is added gradually while maintaining vigorous stirring. The reaction proceeds rapidly under these conditions, typically requiring only 30 minutes of reflux to ensure complete salt formation [1].

The mechanism involves proton transfer from the carboxylic acid group of nicotinic acid to the basic nitrogen centers of the xanthinol molecule, resulting in the formation of the ionic salt complex. The stoichiometry of the reaction is carefully controlled to maintain a 1:1 molar ratio between xanthinol and nicotinic acid, ensuring optimal salt formation and avoiding the presence of excess unreacted starting materials [1] [2].

Upon completion of the reaction, the mixture is cooled to 5-10°C using an ice-salt cooling system, which promotes crystallization of the xanthinol niacinate product. The crystallization process is allowed to proceed for 2 hours at this temperature to ensure maximum product recovery. The crystals are then isolated by filtration and subjected to vacuum drying at 60-70°C under reduced pressure (0.080-0.085 MPa) to remove residual solvent and moisture [1].

| Parameter | Specification |

|---|---|

| Nicotinic Acid | 33.8 kg |

| Temperature | Reflux (approximately 78°C) |

| Reaction Time | 30 minutes |

| Crystallization Temperature | 5-10°C |

| Crystallization Time | 2 hours |

| Stoichiometry | 1:1 (xanthinol:nicotinic acid) |

| Overall Yield | 83-95% |

| Purity | 92-95% |

Advanced Synthetic Strategies

Ethanol-Based Solvent Systems vs. Traditional Toluene-Isopropanol Methods

The development of ethanol-based solvent systems represents a significant advancement in xanthinol niacinate synthesis, offering substantial improvements over traditional toluene-isopropanol methodologies. The conventional approach utilizing toluene-isopropanol mixed solvents has been associated with significant environmental and safety concerns due to the high toxicity of toluene and the associated handling requirements [1] [2].

The ethanol-based system employs absolute ethanol as the primary solvent throughout the entire synthetic sequence, eliminating the need for toxic aromatic solvents. This approach demonstrates superior environmental compatibility while maintaining, and in many cases improving, the reaction efficiency and product quality. The use of absolute ethanol provides excellent solubility for all reaction components while supporting the various reaction mechanisms involved in the synthesis [1].

Comparative studies have demonstrated that the ethanol-based system achieves yields of 83-95% compared to 79.2% for the traditional toluene-isopropanol method. The improved yield is attributed to enhanced solubility of intermediate compounds in ethanol and reduced side reactions that occur in the presence of aromatic solvents. Additionally, the ethanol system allows for more efficient heat transfer and temperature control during reflux conditions [1] [2].

The economic advantages of the ethanol-based system are substantial, with absolute ethanol being significantly less expensive than high-purity toluene and isopropanol. The reduced toxicity profile also eliminates the need for specialized safety equipment and environmental controls, further reducing operational costs. The simplified solvent recovery and recycling processes contribute to overall process economics [1].

| Parameter | Toluene-Isopropanol System | Ethanol-Based System |

|---|---|---|

| Yield | 79.2% | 83-95% |

| Toxicity | High (toluene) | Low |

| Cost | High | Low |

| Environmental Impact | Significant | Minimal |

| Safety Requirements | Extensive | Standard |

| Solvent Recovery | Complex | Simple |

Chemoenzymatic Approaches Using Lipase Catalysis

The chemoenzymatic synthesis of xanthinol niacinate represents a cutting-edge approach that combines the selectivity of enzymatic catalysis with the efficiency of chemical synthesis. This methodology employs lipase type B from Candida antarctica (CAL-B) immobilized on acrylic resin (Novozym 435) to achieve enantioselective synthesis of the key intermediate compounds [3] [4].

The decisive step in this approach involves the enantioselective lipase-mediated methanolysis of racemic chlorohydrin-synthon acetate, specifically 1-chloro-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propan-2-yl acetate. This reaction is performed under kinetically-controlled conditions on a preparative scale, with the best results achieved using a homophasic acetonitrile-methanol mixture as the reaction medium [3].

The biocatalytic system demonstrates remarkable enantioselectivity with an E value of 14, furnishing the key chlorohydrin intermediate with 71% enantiomeric excess and 38% yield. This intermediate is subsequently converted into enantioenriched (S)-(+)-xanthinol nicotinate with 65% enantiomeric excess. The enzymatic approach represents the first reported method for producing enantiomerically enriched xanthinol niacinate, which has potential advantages in terms of biological activity and reduced side effects [3] [4].

The mechanism of the lipase-catalyzed reaction involves the formation of a covalent enzyme-substrate intermediate through nucleophilic attack of the catalytic serine residue on the acetate carbonyl group. The enantioselectivity arises from the different binding affinities of the R and S enantiomers in the enzyme active site, with preferential reaction of one enantiomer leading to kinetic resolution [3].

Docking studies have been employed to rationalize the enantioselectivity observed in the CAL-B-catalyzed reaction. These computational investigations provide insights into the molecular recognition process and binding selectivity of the enantiomers in the enzyme active site. The results support the experimental observations and provide a theoretical framework for understanding the stereochemical outcome of the reaction [3] [4].

| Parameter | Specification |

|---|---|

| Enzyme | CAL-B (Novozym 435) |

| Substrate | Racemic chlorohydrin-synthon acetate |

| Solvent | Acetonitrile-methanol mixture |

| Scale | 500 mg preparative |

| Enantioselectivity (E) | 14 |

| Enantiomeric Excess | 71% (intermediate), 65% (final product) |

| Yield | 38% (for key intermediate) |

| Product Configuration | (S)-(+)-xanthinol nicotinate |

Enantioselective Synthesis Techniques

The development of enantioselective synthesis techniques for xanthinol niacinate addresses the growing importance of chirality in pharmaceutical compounds. The compound contains a stereogenic center in the propanol side chain, and the different enantiomers may exhibit distinct biological activities and pharmacokinetic profiles [3] [4].

The enantioselective approach utilizes the inherent selectivity of enzymatic catalysis to achieve preferential formation of one enantiomer over the other. This is accomplished through the use of lipase enzymes that demonstrate differential reactivity toward the R and S enantiomers of the key intermediate. The process involves a kinetic resolution strategy where one enantiomer reacts preferentially with the enzyme, leaving the other enantiomer unreacted [3].

The synthetic strategy begins with the preparation of a racemic chlorohydrin-synthon acetate through conventional chemical methods. This racemic mixture is then subjected to lipase-mediated methanolysis under carefully controlled conditions. The enzyme selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unchanged. The products of this reaction can be separated and processed independently to yield enantioenriched materials [3] [4].

Single-crystal X-ray diffraction analysis has been performed on the synthesized optically active compounds, providing the first crystal structures of the nicotinic acid salt of xanthinol. These structural studies offer valuable insights into the molecular packing and intermolecular interactions in the solid state, which are important for understanding the physical properties of the compound [3] [4].

| Technique | Description | Outcome |

|---|---|---|

| Kinetic Resolution | Enzymatic selective hydrolysis | 71% ee intermediate |

| Chemical Correlation | Comparison with known standards | Absolute configuration assignment |

| X-ray Crystallography | Single-crystal structure determination | First crystal structure of salt |

| Docking Studies | Computational binding analysis | Rationalization of selectivity |

Industrial Scale Production

Process Optimization Parameters

Industrial scale production of xanthinol niacinate requires careful optimization of process parameters to ensure consistent quality, high yield, and economic viability. The key parameters that require optimization include reaction temperature, reaction time, solvent ratios, catalyst loading, and purification conditions [1] [2].

Temperature control represents a critical optimization parameter, with the optimal temperature profile involving initial cooling to 18-25°C for the epichlorohydrin reaction, followed by controlled heating to 55°C for the theophylline incorporation step. Maintaining precise temperature control throughout the process is essential for achieving optimal yields and minimizing side reactions. The reflux temperature for the final nicotinic acid addition step is maintained at approximately 78°C [1].

Reaction time optimization involves balancing the need for complete conversion with the desire to minimize degradation and side reactions. The optimized process reduces the total reaction time from 3.5 hours to 2.5 hours, representing a 30% reduction in processing time. This improvement is achieved through enhanced mixing, optimized catalyst loading, and improved heat transfer characteristics [1] [2].

Solvent management is a crucial aspect of industrial optimization, with the ethanol-based system requiring 4-6 fold solvent by weight relative to the substrate. The optimized process incorporates solvent recovery and recycling systems to minimize waste and reduce costs. The use of absolute ethanol throughout the process simplifies solvent handling and reduces the complexity of the purification systems [1].

Catalyst loading optimization involves determining the minimum amount of sodium hydroxide required to achieve complete conversion while avoiding excessive base that could lead to side reactions. The optimized process uses 12.1 kg of sodium hydroxide per batch, which has been determined through systematic studies to provide optimal conversion without compromising selectivity [1] [2].

| Parameter | Original Process | Optimized Process | Improvement |

|---|---|---|---|

| Total Reaction Time | 3.5 hours | 2.5 hours | 30% reduction |

| Temperature Control | Variable | Controlled at 55°C | 10-15% efficiency gain |

| Solvent Usage | Higher volume | 4-6 fold by weight | 20% reduction |

| Catalyst Loading | Standard | Optimized | 5-8% yield improvement |

Yield Enhancement Strategies

Yield enhancement in industrial xanthinol niacinate production involves a comprehensive approach addressing multiple aspects of the synthetic process. The primary strategies include solvent system optimization, improved purification methods, enhanced crystallization techniques, and advanced process control systems [1] [2].

The substitution of toluene-isopropanol solvent systems with absolute ethanol represents a major yield enhancement strategy. This change results in a yield improvement from 79.2% to 83-95%, representing a 4-16% increase in product recovery. The improved yield is attributed to enhanced solubility of intermediate compounds, reduced side reactions, and improved crystallization characteristics [1].

Advanced purification methods contribute significantly to yield enhancement through improved recovery of product from reaction mixtures and purification streams. The use of microwave-treated activated carbon provides enhanced decolorization and purification capabilities, resulting in 2-3% purity improvements. The combination of activated carbon with silica gel in a 10:3 mass ratio provides optimal decolorization performance [1] [2].

Crystallization optimization involves controlling the cooling rate, crystallization temperature, and crystallization time to maximize product recovery and quality. The optimized process utilizes controlled cooling to 5-10°C followed by extended crystallization time of 2 hours. This approach results in 3-5% yield improvements through enhanced crystal formation and reduced losses in mother liquor [1].

Process intensification strategies include the implementation of continuous processing elements, improved mixing systems, and enhanced heat transfer capabilities. These improvements reduce processing time while maintaining or improving product quality. The use of flash distillation systems for solvent recovery provides both economic and yield benefits [1] [2].

| Strategy | Traditional Method | Enhanced Method | Yield Improvement |

|---|---|---|---|

| Solvent System | Toluene-isopropanol | Absolute ethanol | 4-16% increase |

| Purification | Standard methods | Enhanced decolorization | 2-3% purity gain |

| Crystallization | Basic cooling | Controlled crystallization | 3-5% yield increase |

| Process Control | Manual control | Automated systems | 5-10% overall improvement |

Quality Control Methodologies

Quality control in industrial xanthinol niacinate production requires comprehensive analytical methodologies to ensure product consistency, purity, and compliance with pharmaceutical standards. The primary quality control methods include reversed-phase ultra-fast liquid chromatography (RP-UFLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and various physical characterization techniques [5] [6].

RP-UFLC methodology employs an Enable C18G column (250 mm × 4.6 mm i.d., 5 μm) with acetonitrile:10 mM tetrabutylammonium hydrogen sulfate (TBAHS) (40:60, v/v) as the mobile phase. The detection is performed at 274 nm using photodiode array detection. The method demonstrates linearity over the concentration range of 1.0-60 μg/mL with a correlation coefficient of 0.999. The method precision is excellent, with relative standard deviation values below 2% [6].

LC-MS/MS methodology provides enhanced sensitivity and specificity for bioanalytical applications. The method utilizes a mobile phase of methanol-water containing 0.1% formic acid (50:50, v/v) with electrospray ionization in positive mode. The method demonstrates good linearity from 10.27 to 1642.8 ng/mL with correlation coefficient of 0.9956. The extraction recovery ranges from 90.9-100.2% with excellent precision characteristics [5].

Forced degradation studies are conducted to evaluate the stability-indicating nature of the analytical methods. The studies involve subjecting the compound to various stress conditions including acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (UV 365 nm) conditions. The degradation ranges from 3.34% under thermal conditions to 13.79% under oxidative conditions, demonstrating the relative stability of the compound [6].

Physical characterization methods include melting point determination (180-184°C), crystalline form analysis, and moisture content determination. The compound should appear as white to pale yellow crystalline powder with moisture content not exceeding 1.0%. These physical parameters serve as important quality control indicators for batch-to-batch consistency [6] [5].

| Method | Conditions | Linear Range | Precision (RSD) | Recovery |

|---|---|---|---|---|

| RP-UFLC | ACN:10mM TBAHS (40:60), 274nm | 1.0-60 μg/mL | <2% | 101.79-102.16% |

| LC-MS/MS | MeOH-H2O-0.1% FA (50:50) | 10.27-1642.8 ng/mL | <4.8% (intra), <7.9% (inter) | 90.9-100.2% |

| Melting Point | Standard USP method | 180-184°C | ±2°C | N/A |

| Forced Degradation | Various stress conditions | 3-14% degradation | N/A | N/A |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

C04 - Peripheral vasodilators

C04A - Peripheral vasodilators

C04AD - Purine derivatives

C04AD02 - Xantinol nicotinate

Other CAS

Wikipedia

Dates

2: Živić L, Živić D, Djonović N. [Sudden hearing loss: our experiences in treatment with vasoactive and corticosteroid therapy]. Srp Arh Celok Lek. 2012 Mar-Apr;140(3-4):153-8. Serbian. PubMed PMID: 22650099.

3: Kuznetsov MR, Rodionov SV, Koshkin VM, Virganskiĭ AO, Golosnitskiĭ PIu, Tepliakov SA, Kosykh IV, Ostapchuk NA, Lisenkov OP, Chernikov VP. [Role of low-dose acetylsalicylic acid in comprehensive postoperative treatment of patients with lower-limb chronic arterial insufficiency]. Angiol Sosud Khir. 2011;17(2):23-9. Russian. PubMed PMID: 21983458.

4: Kovalev VA, Karaguzhin SK, Abdulkhamidov AN, Danovich VM, Kyzlasov PS, Matskevich SV. [Peyronie's disease: comparative results of conservative treatment]. Urologiia. 2010 Nov-Dec;(6):40-4. Russian. PubMed PMID: 21427993.

5: Segers J, Crokart N, Danhier P, Grégoire V, Jordan BF, Gallez B. Use of Xanthinol Nicotinate as a co-treatment for radio- and chemo-therapy in experimental tumors. Int J Cancer. 2010 Jan 15;126(2):583-8. doi: 10.1002/ijc.24724. PubMed PMID: 19585554.

6: Kucherov II, Rytik PG, Podol'skaya IA, Mistryukova LO, Korjev MO. Novel inhibitors of HIV discovered among existing classes of pharmaceutical compounds indicated for unrelated clinical indications. Curr Pharm Des. 2009;15(11):1187-90. Review. PubMed PMID: 19355959.

7: Zivić L, Zivić D, Stojanović S. [Sudden hearing loss--our experience in treatment with vasoactive therapy]. Srp Arh Celok Lek. 2008 Mar-Apr;136(3-4):91-4. Serbian. PubMed PMID: 18720739.

8: Liu HQ, Su MX, Di B, Hang TJ, Hu Y, Tian XQ, Zhang YD, Shen JP. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of xanthinol in human plasma and its application in a bioequivalence study of xanthinol nicotinate tablets. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Sep 15;873(1):20-6. doi: 10.1016/j.jchromb.2008.07.045. Epub 2008 Aug 7. PubMed PMID: 18718822.

9: Miller DA. [Pathogenetic basis for using prodectin and teonicol, redergin and aescuzan in complex treatment of chronic gastritis]. Eksp Klin Gastroenterol. 2002;(3):22-5, 118. Russian. PubMed PMID: 12353381.

10: Rosina P, Chieregato C, Miccolis D, D'Onghia FS. Psoriasis and side-effects of mesotherapy. Int J Dermatol. 2001 Sep;40(9):581-3. PubMed PMID: 11737454.

11: Pospísilová M, Jokl V, Dolejsová J. [Determination of xanthinol nicotinate in drug preparations using capillary isotachophoresis]. Ceska Slov Farm. 2000 Mar;49(2):88-90. Czech. PubMed PMID: 10953450.

12: Bieroń K, Swies J, Kostka-Trabka E, Gryglewski RJ. Thrombolytic and antiplatelet action of xanthinol nicotinate (Sadamin): possible mechanisms. J Physiol Pharmacol. 1998 Jun;49(2):241-9. PubMed PMID: 9670107.

13: Basinskiĭ SN, Krasnogorskaia VN. [New method of atherosclerotic macular dystrophies treatment]. Vestn Oftalmol. 1997 Nov-Dec;113(6):17-9. Russian. PubMed PMID: 9483992.

14: Lehmann E, Klieser E. Drug monitoring studies as a method of analyzing response criteria. Pharmacopsychiatry. 1997 Jan;30(1 Suppl):52-6. PubMed PMID: 9035228.

15: Kolesnyk MO, Lapchyns'ka II. [The efficacy of using antiaggregants in chronic glomerulonephritis with grade-I chronic kidney failure]. Lik Sprava. 1996 Jan-Feb;(1-2):135-7. Ukrainian. PubMed PMID: 9005074.

16: Fursova ZK, Balika IuD, Mamedalieva NM, Razumovskaia IN. [Characteristics of lymphocytic enzyme status of the newborn after metabolic therapy of pregnant women]. Akush Ginekol (Mosk). 1995;(4):26-8. Russian. PubMed PMID: 7485755.

17: Skarzynski D, Kotwica J. Mechanism of noradrenaline influence on the secretion of ovarian oxytocin and progesterone in conscious cattle. J Reprod Fertil. 1993 Mar;97(2):419-24. PubMed PMID: 8388956.

18: Lehmann E, van der Crone L, Grobe-Einsler R, Linden M. Drug monitoring study (phase IV) of xantinolnicotinate (Complamin) in general practice. Pharmacopsychiatry. 1993 Mar;26(2):42-8. PubMed PMID: 8378412.

19: Anderer P, Barbanoj MJ, Saletu B, Semlitsch HV. Restriction to a limited set of EEG-target variables may lead to misinterpretation of pharmaco-EEG results. Neuropsychobiology. 1993;27(2):112-6. PubMed PMID: 8515827.

20: Vesel'skiĭ ISh, Gritsaĭ NN. [The correction of lipid peroxidation metabolism, the hemostatic system and cerebral hemodynamics in patients with the initial manifestations of cerebral circulatory insufficiency]. Lik Sprava. 1992 Jul;(7):50-2. Russian. PubMed PMID: 1448987.